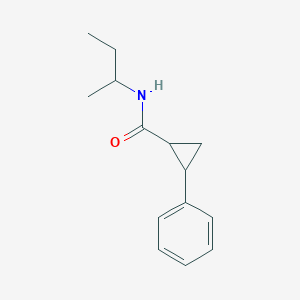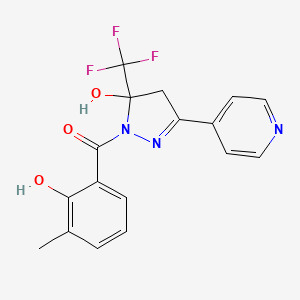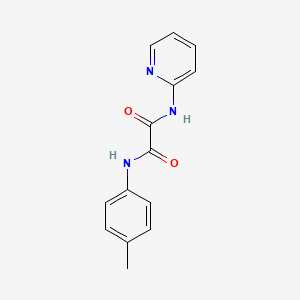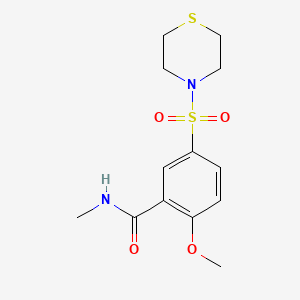
N-(sec-butyl)-2-phenylcyclopropanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(sec-butyl)-2-phenylcyclopropanecarboxamide, commonly known as BMS-204352, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of cyclopropane carboxamides and has been found to exhibit a range of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
N-(sec-butyl)-2-phenylcyclopropanecarboxamide has been extensively studied for its potential applications in scientific research. It has been found to exhibit a range of biochemical and physiological effects, including the inhibition of the fatty acid amide hydrolase (FAAH) enzyme, which is involved in the metabolism of endocannabinoids. This inhibition leads to an increase in the levels of endocannabinoids, which are known to have a range of physiological effects.
Mecanismo De Acción
The mechanism of action of N-(sec-butyl)-2-phenylcyclopropanecarboxamide involves the inhibition of the FAAH enzyme. This inhibition leads to an increase in the levels of endocannabinoids, which are known to have a range of physiological effects. Endocannabinoids are lipid signaling molecules that bind to cannabinoid receptors in the body, leading to a range of effects, including pain relief, reduced inflammation, and improved mood.
Biochemical and Physiological Effects:
N-(sec-butyl)-2-phenylcyclopropanecarboxamide has been found to exhibit a range of biochemical and physiological effects. It has been shown to have analgesic (pain-relieving) effects, anti-inflammatory effects, and anxiolytic (anti-anxiety) effects. It has also been found to have potential applications in the treatment of neurological disorders such as epilepsy and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(sec-butyl)-2-phenylcyclopropanecarboxamide is its ability to selectively inhibit the FAAH enzyme, without affecting other enzymes involved in the metabolism of endocannabinoids. This makes it a useful tool for studying the physiological effects of endocannabinoids. However, one limitation of this compound is that it is relatively unstable and has a short half-life, which can make it difficult to work with in lab experiments.
Direcciones Futuras
There are several potential future directions for research on N-(sec-butyl)-2-phenylcyclopropanecarboxamide. One area of interest is its potential applications in the treatment of neurological disorders such as epilepsy and Parkinson's disease. Another area of interest is its potential applications in the treatment of pain and inflammation. Additionally, further research is needed to better understand the mechanism of action of this compound and its potential side effects.
Métodos De Síntesis
The synthesis of N-(sec-butyl)-2-phenylcyclopropanecarboxamide involves the reaction of sec-butylamine with 2-phenylcyclopropanecarboxylic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction yields the desired compound, which can be purified by column chromatography.
Propiedades
IUPAC Name |
N-butan-2-yl-2-phenylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c1-3-10(2)15-14(16)13-9-12(13)11-7-5-4-6-8-11/h4-8,10,12-13H,3,9H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUMDRWWSKDYVFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1CC1C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-(3,4-dichlorobenzyl)-2,9-dihydro-3H-imidazo[1,2-a]benzimidazole hydrochloride](/img/structure/B5101698.png)
![5-acetyl-4-(4-bromophenyl)-2-{[2-(2-chlorophenyl)-2-oxoethyl]thio}-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5101707.png)


![3-{[2-(4-methoxyphenyl)ethyl]amino}-1-(4-propoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5101735.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[2,4-dioxo-5-(3-phenyl-2-propen-1-ylidene)-1,3-thiazolidin-3-yl]acetamide](/img/structure/B5101746.png)
![N-{2-[(2-chlorobenzyl)thio]ethyl}-3-[(4-chlorophenyl)thio]propanamide](/img/structure/B5101748.png)
![methyl 1-((3S,5S)-1-cyclopentyl-5-{[(4-methoxybenzyl)amino]carbonyl}-3-pyrrolidinyl)-1H-1,2,3-triazole-4-carboxylate](/img/structure/B5101753.png)
![5-bromo-3'-(ethylthio)-7'H-spiro[indole-3,6'-[1,2,4]triazino[5,6-d][3,1]benzoxazepin]-2(1H)-one](/img/structure/B5101761.png)
![4-{2-[(3,4-dichlorophenyl)thio]ethyl}pyridine hydrochloride](/img/structure/B5101765.png)
![1-{2-[2-(2-tert-butylphenoxy)ethoxy]ethyl}piperidine](/img/structure/B5101776.png)

![1-(4-butoxyphenyl)-3-[4-(4-fluorophenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5101790.png)
